molecular formula C11H14ClNO3 B14669778 3-Chlorobut-2-en-1-ol;phenylcarbamic acid CAS No. 51366-10-0

3-Chlorobut-2-en-1-ol;phenylcarbamic acid

Cat. No.: B14669778
CAS No.: 51366-10-0
M. Wt: 243.68 g/mol
InChI Key: OJLSCJLXNXJZDX-UHFFFAOYSA-N
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Description

3-Chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid, on the other hand, is a compound with the formula C8H9NO2, known for its applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chlorobut-2-en-1-ol can be synthesized through the chlorination of but-2-en-1-ol. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .

Phenylcarbamic acid can be prepared by the reaction of phenyl isocyanate with water. This reaction is typically carried out at room temperature and does not require any special catalysts .

Industrial Production Methods

Industrial production of 3-Chlorobut-2-en-1-ol involves the large-scale chlorination of but-2-en-1-ol using chlorine gas. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .

Phenylcarbamic acid is produced industrially by the hydrolysis of phenyl isocyanate. This process is carried out in large reactors with efficient mixing to ensure complete reaction .

Chemical Reactions Analysis

Scientific Research Applications

3-Chlorobut-2-en-1-ol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is also used in the preparation of various organic compounds in research laboratories .

Phenylcarbamic acid is used in the synthesis of pharmaceuticals, particularly in the production of carbamate-based drugs. It is also used in the formulation of agrochemicals and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 3-Chlorobut-2-en-1-ol involves its reactivity as an electrophile due to the presence of the chlorine atom. It can undergo nucleophilic attack, leading to the formation of various derivatives .

Phenylcarbamic acid acts as a carbamoylating agent, reacting with nucleophiles to form carbamate derivatives. This reactivity is utilized in the synthesis of various pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chlorobut-2-en-1-ol is unique due to the presence of both a chlorine atom and a double bond, making it a versatile intermediate in organic synthesis. Phenylcarbamic acid is unique due to its reactivity as a carbamoylating agent, which is utilized in the synthesis of various pharmaceuticals .

Properties

CAS No.

51366-10-0

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

3-chlorobut-2-en-1-ol;phenylcarbamic acid

InChI

InChI=1S/C7H7NO2.C4H7ClO/c9-7(10)8-6-4-2-1-3-5-6;1-4(5)2-3-6/h1-5,8H,(H,9,10);2,6H,3H2,1H3

InChI Key

OJLSCJLXNXJZDX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)Cl.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

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